molecular formula C12H16N2OS B189663 N-(tert-butylcarbamothioyl)benzamide CAS No. 22283-39-2

N-(tert-butylcarbamothioyl)benzamide

Cat. No. B189663
CAS RN: 22283-39-2
M. Wt: 236.34 g/mol
InChI Key: IAHAXKLLYOLNNP-UHFFFAOYSA-N
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Description

N-(tert-butylcarbamothioyl)benzamide, also known as NBPT, is a chemical compound that has gained attention in the scientific community due to its potential application in agriculture. It is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, NBPT can reduce the loss of nitrogen from agricultural systems, thereby improving the efficiency of nitrogen fertilizer use.

Mechanism Of Action

N-(tert-butylcarbamothioyl)benzamide inhibits the activity of urease by binding to the active site of the enzyme. This prevents the hydrolysis of urea into ammonia and carbon dioxide, thereby reducing the loss of nitrogen from agricultural systems.

Biochemical And Physiological Effects

N-(tert-butylcarbamothioyl)benzamide has no known biochemical or physiological effects on humans or animals. It is considered to be non-toxic and non-hazardous.

Advantages And Limitations For Lab Experiments

N-(tert-butylcarbamothioyl)benzamide is a useful tool for studying the role of urease in various biological systems. It can be used to inhibit urease activity in vitro and in vivo, allowing researchers to investigate the effects of urease inhibition on nitrogen metabolism and other physiological processes. However, N-(tert-butylcarbamothioyl)benzamide has some limitations for lab experiments, including its relatively low solubility in water and its potential for degradation in acidic environments.

Future Directions

There are several future directions for research on N-(tert-butylcarbamothioyl)benzamide and its potential application in agriculture. These include:
1. Development of new formulations of N-(tert-butylcarbamothioyl)benzamide that improve its solubility and stability in acidic environments.
2. Investigation of the effects of N-(tert-butylcarbamothioyl)benzamide on soil microbial communities and soil health.
3. Evaluation of the long-term effects of N-(tert-butylcarbamothioyl)benzamide on crop productivity and soil nitrogen dynamics.
4. Development of new methods for applying N-(tert-butylcarbamothioyl)benzamide to crops, such as seed coating or foliar application.
5. Investigation of the potential for N-(tert-butylcarbamothioyl)benzamide to reduce greenhouse gas emissions from agricultural systems by reducing nitrogen loss.
In conclusion, N-(tert-butylcarbamothioyl)benzamide is a promising compound for improving nitrogen use efficiency in agriculture. Its ability to inhibit urease activity has been extensively studied, and it has been shown to improve crop yield in various crops. Future research on N-(tert-butylcarbamothioyl)benzamide will help to further elucidate its potential application in agriculture and its effects on soil health and greenhouse gas emissions.

Scientific Research Applications

N-(tert-butylcarbamothioyl)benzamide has been extensively studied for its potential application in agriculture. It has been shown to improve nitrogen use efficiency in various crops, including wheat, maize, and rice. N-(tert-butylcarbamothioyl)benzamide can reduce the volatilization of ammonia from urea-based fertilizers, which is a major cause of nitrogen loss in agricultural systems. This results in increased nitrogen uptake by crops and improved yield.

properties

CAS RN

22283-39-2

Product Name

N-(tert-butylcarbamothioyl)benzamide

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

N-(tert-butylcarbamothioyl)benzamide

InChI

InChI=1S/C12H16N2OS/c1-12(2,3)14-11(16)13-10(15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,15,16)

InChI Key

IAHAXKLLYOLNNP-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)NC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Benzoyl-N'-(t-butyl)carbodiimide was prepared by the method of O. Misunobu et al (Bull. Chem. Soc. Japan, 45, p. 3607, 1972) in two steps from t-butylamine, benzoyl isothiocyanate, diethylazodicarboxylate and triphenylphosphine. The initial reaction combined equimolar amounts (0.04 m) of benzoyl isothiocyanate and t-butylamine in 125 ml of dry acetone. After two hours at ambient temperature and 0.5 hour at 40° C., the solution was evaporated to dryness and the precipitate washed with petroleum ether and recrystallized from acetonitrile to yield N-benzoyl-N'-(t-butyl)thiourea (52%), mp 128.5°-130° C. To this was added an equivalent of diethylazodicarboxylate in 100 ml of tetrahydrofuran, and the solution was allowed to stir three days. After the addition of triphenylphosphine the solution stirred an additional ten days, the solvent was evaporated and the residue was extracted with petroleum ether, dried over sodium sulfate and then distilled to yield 38% of N-benzoyl-N'-(t-butyl)carbodiimide, bp 94 (0.04 torr), lit. bp 110° C. (0.55 m).
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